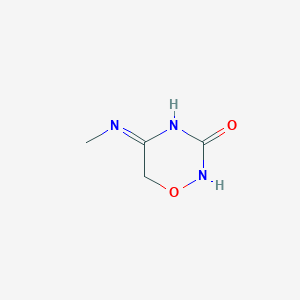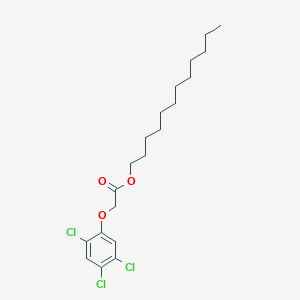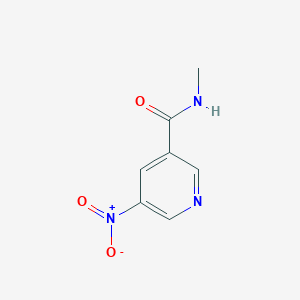![molecular formula C12H21BrO2 B14602659 2-[(7-Bromohept-5-EN-1-YL)oxy]oxane CAS No. 60851-93-6](/img/structure/B14602659.png)
2-[(7-Bromohept-5-EN-1-YL)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(7-Bromohept-5-en-1-yl)oxy]oxane is a chemical compound with the molecular formula C12H21BrO2 It consists of a brominated heptene chain attached to an oxane ring through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Bromohept-5-en-1-yl)oxy]oxane typically involves the reaction of 7-bromohept-5-en-1-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-[(7-Bromohept-5-en-1-yl)oxy]oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The double bond in the heptene chain can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can also be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated heptane derivatives.
Aplicaciones Científicas De Investigación
2-[(7-Bromohept-5-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(7-Bromohept-5-en-1-yl)oxy]oxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the double bond in the heptene chain play crucial roles in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-[(7-Chlorohept-5-en-1-yl)oxy]oxane: Similar structure but with a chlorine atom instead of bromine.
2-[(7-Iodohept-5-en-1-yl)oxy]oxane: Similar structure but with an iodine atom instead of bromine.
2-[(7-Bromohept-4-en-1-yl)oxy]oxane: Similar structure but with the double bond at a different position.
Uniqueness
2-[(7-Bromohept-5-en-1-yl)oxy]oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs
Propiedades
Número CAS |
60851-93-6 |
|---|---|
Fórmula molecular |
C12H21BrO2 |
Peso molecular |
277.20 g/mol |
Nombre IUPAC |
2-(7-bromohept-5-enoxy)oxane |
InChI |
InChI=1S/C12H21BrO2/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h2,5,12H,1,3-4,6-11H2 |
Clave InChI |
UKBYHHWWZYWGDB-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCCCC=CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


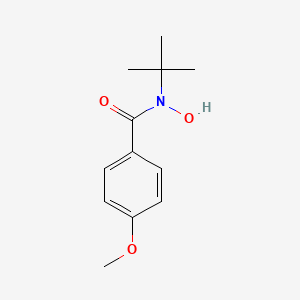
![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)
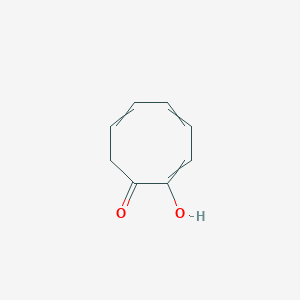
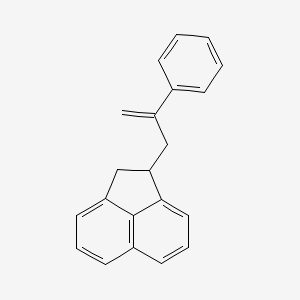


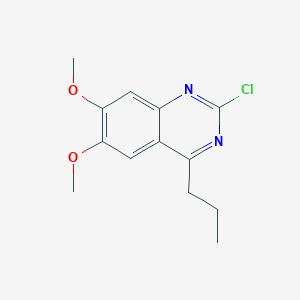
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)

